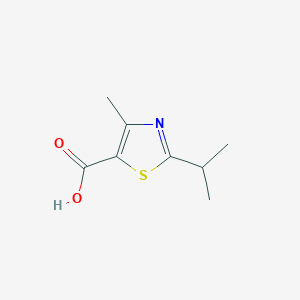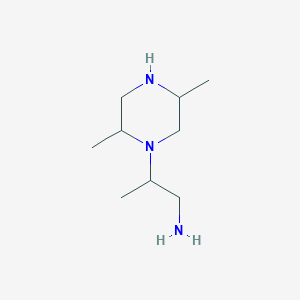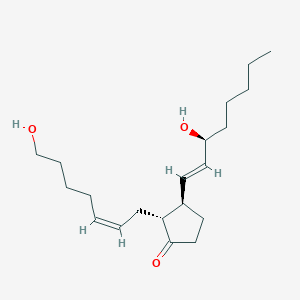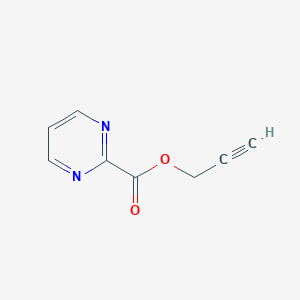
5-Nonanona
Descripción general
Descripción
5-Nonanone, also known as dibutyl ketone, is an organic compound with the molecular formula C9H18O. It is a colorless liquid that belongs to the class of ketones. This compound is characterized by its symmetrical structure, where the carbonyl group is positioned at the fifth carbon of the nonane chain .
Mecanismo De Acción
Target of Action
5-Nonanone, also known as Nonan-5-one or Dibutyl ketone, is an organic compound with the formula (CH3CH2CH2CH2)2CO . It is a symmetrical ketone and a colorless liquid
Mode of Action
It is known that 5-nonanone can be metabolized to a γ-diketone . This suggests that it interacts with metabolic enzymes in the body, leading to the production of various metabolites .
Biochemical Pathways
5-Nonanone is expected to be metabolized to a γ-diketone, a diketone with the second oxygen three carbons away from the first, e.g., 2,5- or 3,6-diketones . Metabolic studies confirmed the in vivo ω-oxidation of 5-nonanone to 2,5-nonanedione and 2-hexanone . Subsequent oxidative and decarboxylative steps also produce 2,5-hexanedione . These metabolites suggest that 5-Nonanone is involved in various biochemical pathways, including oxidation and decarboxylation .
Pharmacokinetics
It is known that 38% of the 5-nonanone dose is converted to carbon dioxide . No unchanged 5-nonanone is detected in the urine after administration , suggesting that it is extensively metabolized in the body.
Result of Action
The metabolic transformation of 5-Nonanone leads to the production of various metabolites, including 2,5-nonanedione, 2-hexanone, and 2,5-hexanedione . Of these metabolites, 2,5-hexanedione is believed to be the most neurotoxic compound . Chronic exposure to 5-Nonanone has been shown to produce a clinical neuropathy, characterized by giant axonal swellings filled with neurofilaments .
Action Environment
The action of 5-Nonanone can be influenced by various environmental factors. For instance, in rats, the neurotoxicity of 5-Nonanone is enhanced by methyl ethyl ketone . This suggests the induction of microsomal oxidizing enzymes, which results in greater production of toxic metabolites . Therefore, the presence of other substances in the environment can significantly influence the action, efficacy, and stability of 5-Nonanone.
Aplicaciones Científicas De Investigación
5-Nonanone has several applications in scientific research:
Análisis Bioquímico
Biochemical Properties
5-Nonanone is expected to be metabolized to a γ-diketone . Metabolic studies confirmed the in vivo ω-oxidation of 5-Nonanone to 2,5-nonanedione and 2-hexanone . Subsequent oxidative and decarboxylative steps also produce 2,5-hexanedione .
Cellular Effects
In rats, the neurotoxicity of 5-Nonanone is enhanced by methyl ethyl ketone . This suggests induction of microsomal oxidizing enzymes, which results in greater production of toxic metabolites . Chronic exposure to 5-Nonanone has been shown to produce a clinical neuropathy, characterized by giant axonal swellings filled with neurofilaments .
Molecular Mechanism
The toxicity of 5-Nonanone is believed to be due to the metabolic transformation to γ-diketone . Of all the metabolites, 2,5-hexanedione is believed to be the most neurotoxic compound .
Temporal Effects in Laboratory Settings
It is known that 38% of the 5-Nonanone dose is converted to carbon dioxide . No unchanged 5-Nonanone is detected in the urine after administration .
Dosage Effects in Animal Models
In rats, the combination of 5-Nonanone and 5-methyl-2-octanone increases the neurotoxic effect of 5-Nonanone approximately sixfold . When only exposed to 5-methyl-2-octanone, liver swelling was observed, indicating that metabolic activation of hepatic oxidative enzymes may be the cause of the increase in toxicity in co-administration .
Metabolic Pathways
5-Nonanone is metabolized to a γ-diketone . Metabolic studies confirmed the in vivo ω-oxidation of 5-Nonanone to 2,5-nonanedione and 2-hexanone . Subsequent oxidative and decarboxylative steps also produce 2,5-hexanedione .
Transport and Distribution
It is known that 5-Nonanone is metabolized in vivo, suggesting that it can be transported into cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Nonanone can be synthesized through various methods. One common synthetic route involves the ketonization of valeric acid, which is derived from levulinic acid. Levulinic acid can be produced from fructose. The ketonization process involves heating valeric acid in the presence of a catalyst to form 5-Nonanone .
Industrial Production Methods: In industrial settings, 5-Nonanone is often produced through the oxidation of nonane. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield 5-Nonanone .
Análisis De Reacciones Químicas
Types of Reactions: 5-Nonanone undergoes various chemical reactions, including:
Oxidation: 5-Nonanone can be oxidized to form carboxylic acids.
Substitution: 5-Nonanone can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Comparación Con Compuestos Similares
3-Nonanone: Another ketone with a similar structure but with the carbonyl group at the third carbon.
2-Nonanone: A ketone with the carbonyl group at the second carbon.
4-Nonanone: A ketone with the carbonyl group at the fourth carbon.
Comparison: 5-Nonanone is unique due to its symmetrical structure and the position of the carbonyl group at the fifth carbon. This positioning influences its reactivity and the types of reactions it undergoes. Compared to 3-Nonanone and 2-Nonanone, 5-Nonanone has different physical and chemical properties, such as boiling point and reactivity with nucleophiles .
Propiedades
IUPAC Name |
nonan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9(10)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGCRAOTEDLMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Record name | DI-N-BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022045 | |
| Record name | 5-Nonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-n-butyl ketone is a colorless to light yellow liquid. Floats on water. Freezing point is 21 °F. (USCG, 1999), Colorless to light yellow liquid; [HSDB] Colorless liquid; [MSDSonline] | |
| Record name | DI-N-BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Nonanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4749 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
370 °F at 760 mmHg (USCG, 1999), 188.4 °C | |
| Record name | DI-N-BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
60 °C (closed cup) | |
| Record name | DIBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol; very soluble in ether and chloroform, In water, 363 mg/L at 30 °C | |
| Record name | DIBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8217 at 20 °C/4 °C | |
| Record name | DI-N-BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.55 [mmHg], 0.552 mm Hg at 25 °C | |
| Record name | 5-Nonanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4749 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The toxicity of 5-nonanone appears to be directly related to its metabolic conversion to 2,5-hexanedione; thus its mechanism of action is expected to be similar to gamma-diketones. | |
| Record name | DIBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to light yellow liquid | |
CAS No. |
502-56-7 | |
| Record name | DI-N-BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Nonanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nonanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nonanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Nonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NONANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8B2Y1BZ3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
21 °F (USCG, 1999), -3.8 °C | |
| Record name | DI-N-BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-nonanone?
A1: 5-Nonanone has the molecular formula C9H18O and a molecular weight of 142.24 g/mol.
Q2: Is there spectroscopic data available for 5-nonanone?
A2: Yes, research articles describe using various spectroscopic techniques to analyze 5-nonanone. These include Gas Chromatography-Mass Spectrometry (GC-MS) [, , ], Fourier-Transform Infrared Spectroscopy (FTIR) [], and Nuclear Magnetic Resonance (NMR) []. These techniques help identify and quantify 5-nonanone in different samples.
Q3: What is known about the stability of 5-nonanone under various conditions?
A3: 5-Nonanone is a relatively stable compound. One study investigated its photochemical behavior within a urea inclusion compound, finding that UV irradiation leads to fragmentation and structural changes in the urea lattice [].
Q4: Can 5-nonanone be produced from renewable resources?
A4: Yes, research highlights a process for producing 5-nonanone from γ-valerolactone (GVL), a platform chemical derived from lignocellulosic biomass [, , , ]. This process involves a catalytic pathway with potential for sustainable production of 5-nonanone.
Q5: What catalytic reactions involve 5-nonanone as a reactant or product?
A5: Studies show that 5-nonanone is a key intermediate in the catalytic upgrading of levulinic acid, another biomass-derived platform molecule []. Specifically, 5-nonanone can be produced via the ketonization of pentanoic acid, which itself is derived from levulinic acid []. Additionally, 5-nonanone can be further hydrodeoxygenated to produce n-nonane, a valuable hydrocarbon fuel []. This highlights its potential as a building block for renewable fuels and chemicals.
Q6: What is the role of 5-nonanone in the degradation of poly(vinyl alcohol) (PVA)?
A6: Research on PVA degradation by Pseudomonas sp. bacteria reveals that 5-nonanone is a product of the enzymatic hydrolysis of 4,6-nonanedione []. This diketone arises from the oxidation of 4,6-nonanediol, a model compound for PVA, by secondary alcohol oxidase. These findings contribute to understanding the biodegradation pathways of synthetic polymers.
Q7: How is 5-nonanone typically analyzed and quantified?
A7: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing 5-nonanone [, , ]. This method allows for separating, identifying, and quantifying 5-nonanone in complex mixtures, even at trace levels.
Q8: Have any studies investigated isotopic analysis of 5-nonanone?
A8: Yes, research explored the use of Gas Chromatography/Pyrolysis/Isotope Ratio Mass Spectrometry (GC/P/IRMS) to determine the deuterium/hydrogen (2H/1H) isotope ratios in 5-nonanone []. This technique provides insights into the origin and authenticity of flavor compounds like 5-nonanone.
Q9: Are there structural analogs of 5-nonanone with different biological activities?
A9: Research on chlorogenic acid derivatives explored the synthesis and α-glucosidase inhibitory activity of mono- and diketal/acetal derivatives []. Interestingly, the study found that diketal derivatives, structurally similar to 5-nonanone, displayed enhanced inhibitory activity compared to monoketals. These findings suggest that modifications to the ketone moiety and surrounding structure can significantly impact biological activity.
Q10: What is known about the neurotoxicity of 5-nonanone and related ketones?
A10: Studies on the neurotoxic effects of aliphatic hydrocarbons and ketones in rats found that while 5-nonanone itself showed low neurotoxicity, certain metabolic conditions could potentially convert it into more toxic 2,5-diketones []. This highlights the importance of considering metabolic pathways when evaluating the toxicity of chemicals.
Q11: Are there any safety concerns regarding the use of 5-nonanone as a solvent?
A11: Research on industrial solvents highlights the potential hazards associated with exposure to ketones, including 5-nonanone []. While considered less toxic than shorter-chain ketones, inhalation of high concentrations of 5-nonanone vapor can cause narcosis. This emphasizes the need for proper handling and safety measures when working with these solvents.
Q12: What are the main applications of 5-nonanone?
A13: 5-Nonanone finds primary use as a solvent in various industries []. It also serves as a starting material for synthesizing other chemicals and pharmaceuticals.
Q13: Is 5-nonanone used in insect pheromone research?
A14: Yes, 5-nonanone, alongside 4-methyl-5-nonanone, is a component of the aggregation pheromone used in traps for the red palm weevil (Rhynchophorus ferrugineus) [, , , ]. This pheromone plays a crucial role in monitoring and controlling this significant pest of palm trees.
Q14: How does 5-nonanone contribute to the study of odorant binding proteins (OBPs) in insects?
A15: Research on the red palm weevil used 5-nonanone and its analog 4-methyl-5-nonanol to investigate the role of specific OBPs in pheromone perception []. By silencing the gene encoding RferOBP1768, researchers observed a significant disruption in the weevil's response to the pheromone, highlighting the importance of this OBP in detecting and binding to 5-nonanone.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)






![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)
